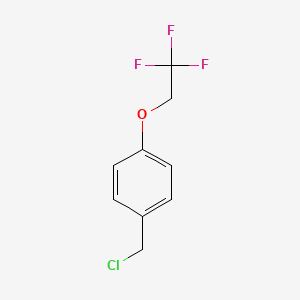![molecular formula C11H12O4 B1517705 Acetic acid, [2-(2-propenyloxy)phenoxy]- CAS No. 53564-65-1](/img/structure/B1517705.png)
Acetic acid, [2-(2-propenyloxy)phenoxy]-
説明
Acetic acid, [2-(2-propenyloxy)phenoxy]- is a chemical compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of approximately 235.24 g/mol . It is also known by other names, including (o-(allylcarbamoyl)phenoxy)-acetic acid , (o-(N-allylcarbamoyl)phenoxy)-acetic acid , and Benzamide, N-allyl-, o-(carboxymethoxy)- . The compound’s structure consists of a phenoxy group linked to an acetic acid moiety.
Molecular Structure Analysis
The molecular structure of Acetic acid, [2-(2-propenyloxy)phenoxy]- comprises a phenoxy ring connected to an acetic acid group. The allyl group at the 2-position of the phenoxy ring contributes to its unique properties .
科学的研究の応用
Anti-Inflammatory Activity
- Acetic acid, [2-(2-propenyloxy)phenoxy]- and its derivatives exhibit notable anti-inflammatory activity. For example, substituted (2-phenoxyphenyl)acetic acids have been shown to have significant anti-inflammatory effects, particularly when halogen substitution is present in the phenoxy ring. One compound, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, demonstrated a favorable combination of potency and low toxicity, including low ulcerogenic potential (Atkinson et al., 1983).
Applications in Material Science
- Phloretic acid, a naturally occurring phenolic compound, has been used to enhance the reactivity of molecules towards benzoxazine ring formation. This approach allows for the specific properties of benzoxazine to be easily imparted to aliphatic molecules or macromolecules, highlighting the versatility of phenoxyacetic acids in materials science (Trejo-Machin et al., 2017).
Antioxidant Properties
- Phenolic derivatives of acetic acid, such as acetaminophen, salicylate, and 5-aminosalicylate, demonstrate potent antioxidant activities. These compounds inhibit lipid peroxidation and act as peroxyl radical scavengers, showcasing the potential of acetic acid derivatives in mitigating oxidative stress (Dinis et al., 1994).
Environmental Applications
- The use of acetic acid derivatives in environmental applications, such as the adsorption of herbicides like 2,4-dichlorophenoxy-acetic acid from aqueous solutions, has been studied. Granular activated carbon has been utilized to study adsorption equilibrium, kinetics, and thermodynamics, revealing the effectiveness of these compounds in environmental remediation (Aksu & Kabasakal, 2004).
Analytical Chemistry
- In analytical chemistry, acetic acid derivatives are used for the determination of chlorophenoxy acids using techniques like high-performance liquid chromatography and mass spectrometry. This demonstrates their role in analytical methods for detecting and quantifying environmental contaminants (Mattina, 1991).
特性
IUPAC Name |
2-(2-prop-2-enoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-7-14-9-5-3-4-6-10(9)15-8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLTWIWHRHGZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653418 | |
| Record name | {2-[(Prop-2-en-1-yl)oxy]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53564-65-1 | |
| Record name | {2-[(Prop-2-en-1-yl)oxy]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
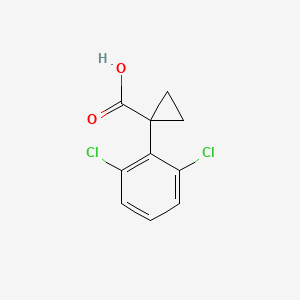
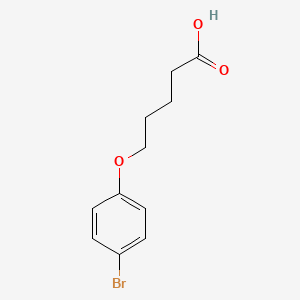
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)



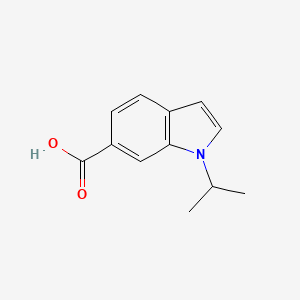
![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)
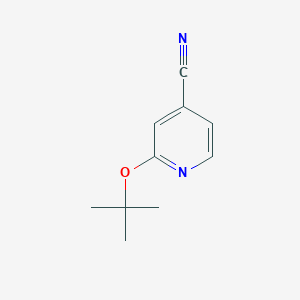

![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)
![2-[(4-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517643.png)
